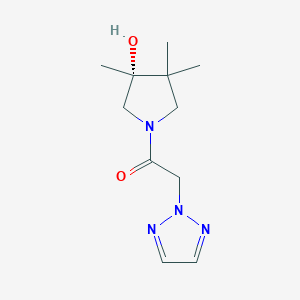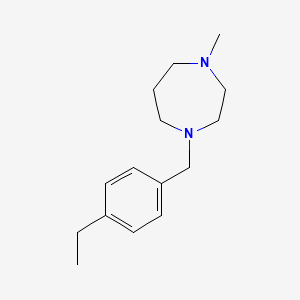
(3R)-3,4,4-trimethyl-1-(2H-1,2,3-triazol-2-ylacetyl)-3-pyrrolidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3R)-3,4,4-Trimethyl-1-(2H-1,2,3-triazol-2-ylacetyl)-3-pyrrolidinol is a compound associated with the pyrrolidine chemical family, often involved in various organic reactions. Pyrrolidines are key structures in organic chemistry and medicinal chemistry due to their presence in numerous bioactive compounds.
Synthesis Analysis
The synthesis of compounds related to pyrrolidine and triazole derivatives often involves one-pot synthesis methods. For example, compounds can be synthesized using a Rh(II)-catalyzed reaction of diazoesters with trimethylsilyl-protected azirines, showcasing a method that might be similar to or adaptable for the synthesis of (3R)-3,4,4-trimethyl-1-(2H-1,2,3-triazol-2-ylacetyl)-3-pyrrolidinol (Koronatov et al., 2019).
Molecular Structure Analysis
Pyrrolidine and triazole derivatives like this compound can be analyzed through various spectroscopic techniques including NMR, IR, and X-ray diffraction. The molecular structure is critical for understanding the chemical reactivity and interactions of the compound. Density functional theory (DFT) studies provide insights into the geometry, electronic structure, and reactivity parameters of these molecules (Ince et al., 2020).
Eigenschaften
IUPAC Name |
1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-2-(triazol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-10(2)7-14(8-11(10,3)17)9(16)6-15-12-4-5-13-15/h4-5,17H,6-8H2,1-3H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVLLRBSMATFIK-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1(C)O)C(=O)CN2N=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CN(CC1(C)C)C(=O)CN2N=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-methyl-5-{1-[(3-methylisoxazol-5-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]azepane](/img/structure/B5658604.png)
![N-ethyl-2-isopropyl-4-methyl-N-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-thiazole-5-carboxamide](/img/structure/B5658610.png)
![N-(1-acetyl-4-thia-1,2-diazaspiro[4.4]non-2-en-3-yl)acetamide](/img/structure/B5658615.png)


![1-(3-{[4,6-dihydroxy-2-(methylthio)-5-pyrimidinyl]methyl}-4-methoxyphenyl)ethanone](/img/structure/B5658632.png)
![1-(5-methoxy-2-furoyl)-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5658642.png)
![3-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5658646.png)


![(3R*,4S*)-1-{[methyl(phenyl)amino]acetyl}-4-phenylpyrrolidin-3-amine](/img/structure/B5658684.png)
![N-ethyl-1-[(2-phenylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidine-3-carboxamide](/img/structure/B5658687.png)
